molecular formula C14H22ClNO B12711500 (+-)-2-Amino-1-phenyl-3-octanone hydrochloride CAS No. 153788-03-5

(+-)-2-Amino-1-phenyl-3-octanone hydrochloride

Cat. No.: B12711500
CAS No.: 153788-03-5
M. Wt: 255.78 g/mol
InChI Key: JXHFCVIOCOBJEX-UHFFFAOYSA-N
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Description

(±)-2-Amino-1-phenyl-3-octanone hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of an amino group attached to a phenyl ring and an octanone chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-2-Amino-1-phenyl-3-octanone hydrochloride typically involves the reaction of phenylacetone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol, followed by the formation of the amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (±)-2-Amino-1-phenyl-3-octanone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(±)-2-Amino-1-phenyl-3-octanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted amines or amides.

Scientific Research Applications

(±)-2-Amino-1-phenyl-3-octanone hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (±)-2-Amino-1-phenyl-3-octanone hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(±)-2-Amino-1-phenyl-3-octanone hydrochloride can be compared with other similar compounds such as:

    Phenylacetone: A precursor in the synthesis of (±)-2-Amino-1-phenyl-3-octanone hydrochloride.

    Amphetamine: Shares a similar phenylpropylamine structure but with different functional groups.

    Methamphetamine: Another phenylpropylamine derivative with distinct pharmacological properties.

The uniqueness of (±)-2-Amino-1-phenyl-3-octanone hydrochloride lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of research applications.

Properties

CAS No.

153788-03-5

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

2-amino-1-phenyloctan-3-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-2-3-5-10-14(16)13(15)11-12-8-6-4-7-9-12;/h4,6-9,13H,2-3,5,10-11,15H2,1H3;1H

InChI Key

JXHFCVIOCOBJEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(CC1=CC=CC=C1)N.Cl

Origin of Product

United States

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